2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol
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Description
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol is a chemical compound that belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring with nitrogen and oxygen atoms. This compound is of interest due to its potential pharmacological properties and its use as an intermediate in the synthesis of various analogs with potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzazepine derivatives has been explored through various routes. One approach involves the reductive amination of benzyl alkyl ketone with alpha-(aminomethyl)benzyl alcohol, while another utilizes the addition of a Grignard reagent to the oxazolidine derived from substituted phenylacetaldehyde . Another method includes the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by several steps to yield tetrahydro-[1H]-2-benzazepin-4-ones . Additionally, a novel one-pot three-component condensation reaction has been developed for the synthesis of related benzodiazepine derivatives .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives has been elucidated using techniques such as NMR analysis and X-ray diffraction. For instance, the stereochemistry of novel 2-alkenyl-tetrahydro-1,4-epoxy-1-benzazepines was determined by exhaustive NMR analysis and X-ray diffraction, revealing a preference for the exo-cycloadducts . Similarly, the structures of certain tetrahydro-[1H]-2-benzazepin-4-ones were confirmed by X-ray diffraction .
Chemical Reactions Analysis
Benzazepine derivatives undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition, which is stereoselective, and reductive cleavage . The reactivity of benzoxazepin derivatives in acidic or basic media has also been described, indicating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzazepine ring can affect the compound's reactivity and its interaction with biological targets. The lipophilicity, steric factors, and electronic properties of the substituents can play a significant role in the pharmacological activity of these compounds .
Future Directions
The future directions for research on “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activities of related benzoxazepine derivatives , it could be interesting to investigate whether “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” has similar properties.
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9/h1-4,9,11-12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSOENFWBJFWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol |
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